![molecular formula C18H16FN3O3 B2804066 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide CAS No. 1203136-03-1](/img/structure/B2804066.png)
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide, also known as Compound 1, is a novel small molecule that has been developed for potential therapeutic applications. This compound has been shown to have promising properties in preclinical studies, and its synthesis, mechanism of action, and biochemical effects have been extensively studied.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activities
Research has shown that certain derivatives, particularly those incorporating semicarbazide, thiosemicarbazide, thiadiazole, and other moieties, exhibit significant antioxidant and anticancer activities. These compounds have been tested against various cancer cell lines, including glioblastoma and breast cancer, demonstrating promising results in inhibiting tumor growth. The antioxidant activity of some derivatives has been found to surpass that of well-known antioxidants like ascorbic acid, highlighting their potential as therapeutic agents in oxidative stress-related conditions and cancer treatment (Tumosienė et al., 2020).
Inhibitors of Matrix Metalloproteinases
Certain heterocyclic derivatives, including thiadiazines, have been identified as potent inhibitors of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix components. These compounds could play a crucial role in regulating processes such as tissue remodeling and angiogenesis, which are critical in cancer progression and other diseases. The unique structural conformations and hydrogen bonding patterns of these compounds contribute to their inhibitory activity, suggesting their potential in developing novel MMP inhibitors (Schröder et al., 2001).
Anti-inflammatory Evaluation and Docking Studies
Novel derivatives have been synthesized and tested for their anti-inflammatory properties in vivo. These compounds, particularly those incorporating the benzo[b]furan-2-ylmethyl moiety, have shown promising anti-inflammatory activity, comparable to standard drugs like indometacin and aspirin. Molecular docking studies have provided insights into the binding interactions between these compounds and COX-2 protein, further supporting their potential as anti-inflammatory agents (Boukharsa et al., 2018).
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-12(18(24)20-11-15-3-2-10-25-15)22-17(23)9-8-16(21-22)13-4-6-14(19)7-5-13/h2-10,12H,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDADSSMABACIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.